molecular formula C10H21ClN2O2 B2608863 Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride CAS No. 2377915-61-0

Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride

Cat. No.: B2608863
CAS No.: 2377915-61-0
M. Wt: 236.74
InChI Key: IXBLNFDWECFVSM-JPPWUZRISA-N
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Description

“Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride” is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group and a hydrochloride salt. This compound is structurally characterized by a five-membered pyrrolidine ring with stereogenic centers at the 3-amino and 4-methyl positions, conferring specific stereochemical and physicochemical properties. Its Boc group enhances stability during synthetic processes, while the hydrochloride salt improves solubility in polar solvents, making it valuable in pharmaceutical synthesis, particularly in the development of bioactive molecules and catalysts .

Properties

IUPAC Name

tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBLNFDWECFVSM-JPPWUZRISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction conditions often involve the use of a strong acid such as trifluoroacetic acid (TFA) to cleave the Boc group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, streamlining the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The conditions often involve the use of strong acids or bases to facilitate the reactions.

Major Products

The major products formed from these reactions include primary alcohols from oxidation and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate; hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for the modification of bioactive molecules, enhancing their therapeutic properties.

Case Study: Synthesis of Antiviral Agents
In a study focused on developing antiviral agents, researchers incorporated tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate into their synthesis pathway. The compound served as a key intermediate, leading to the production of novel derivatives that exhibited improved efficacy against viral infections.

Organic Synthesis

This compound is also employed as a building block in organic synthesis due to its ability to undergo various chemical transformations.

Case Study: Asymmetric Synthesis
In asymmetric synthesis, tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate has been used to create chiral centers in complex molecules. For instance, its application in the synthesis of chiral amines has been documented, showcasing its utility in producing enantiomerically enriched compounds.

Data Tables

Application AreaDescriptionReference
Medicinal ChemistrySynthesis of antiviral agents using the compound as an intermediate
Organic SynthesisUtilization in asymmetric synthesis for chiral amines

Comparison with Similar Compounds

tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl) carbonate

  • Structure : A tetrahydrofuran derivative with a Boc-protected amine.
  • Applications : Used in laboratory research but lacks documented enzyme-modulating activity.

2(3)-tert-Butyl-4-hydroxyanisole (BHA)

  • Structure: A phenolic antioxidant with a tert-butyl group.
  • Enzymatic Effects: Induces hepatic glutathione S-transferase (GST) activity (5- to 10-fold in mice) and epoxide hydratase (11-fold in mice), enhancing detoxification of electrophilic carcinogens like benzo(a)pyrene . Species-specific efficacy: Stronger enzyme induction in mice than rats .
  • Safety : Classified as generally safe for food preservation but debated for chronic toxicity.

1,2-Dihydro-6-ethoxy-2,2,4-trimethylquinoline (Ethoxyquin)

  • Structure: A quinoline-based antioxidant.
  • Enzymatic Effects : Raises GST activity comparably to BHA, reducing mutagenic metabolites of benzo(a)pyrene .

Functional Comparison

Parameter Target Compound BHA Ethoxyquin
Primary Use Pharmaceutical intermediate Food antioxidant Feed antioxidant
Enzyme Induction Not reported GST, epoxide hydratase GST
Species Sensitivity N/A Mice > Rats Broad-spectrum
Solubility High (hydrochloride salt) Low (lipophilic) Moderate
Safety Data Limited Well-documented Restricted due to metabolites

Key Research Findings

BHA vs. Target Compound: BHA’s robust GST induction contrasts with the target compound’s lack of reported enzymatic interactions, suggesting divergent biological roles . Structural differences (pyrrolidine vs. phenolic ring) likely underlie functional disparities.

Ethoxyquin vs. Target Compound :

  • Ethoxyquin’s application in feed contrasts with the target compound’s niche in synthetic chemistry, highlighting specialized use cases .

Safety Profiles :

  • The target compound’s safety data sheet emphasizes standard laboratory precautions (e.g., ventilation, PPE), whereas BHA and ethoxyquin have established regulatory guidelines .

Biological Activity

Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate; hydrochloride (CAS No. 1290191-85-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.28 g/mol
  • Purity : 97% .

The biological activity of Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate; hydrochloride has been linked to its interactions with various biological targets, including enzymes and receptors involved in neurological functions.

  • Acetylcholinesterase Inhibition : The compound has demonstrated the ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptide (Aβ), a hallmark of Alzheimer's pathology. It was observed that the compound increased cell viability in astrocytes exposed to Aβ .

In Vitro Studies

Research has indicated that Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate; hydrochloride exhibits significant neuroprotective properties:

  • Cell Viability : In cultures treated with Aβ, the compound improved cell viability by reducing oxidative stress markers such as malondialdehyde (MDA) levels .
  • Cytotoxicity Assessment : At concentrations up to 100 µM, no cytotoxic effects were noted, suggesting a favorable safety profile for further development .

In Vivo Studies

While in vitro results are promising, in vivo studies have yielded mixed results:

  • Animal Models : In scopolamine-induced models of cognitive impairment, the compound showed some protective effects but was less effective than established treatments such as galantamine. This discrepancy may be attributed to bioavailability issues within the brain .

Case Studies

A recent study explored the effects of Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate; hydrochloride on cognitive function in rodent models:

  • Methodology : Rodents were administered the compound alongside scopolamine to evaluate its potential in mitigating cognitive deficits.
  • Results : The treatment group exhibited improved memory retention compared to controls, although statistical significance was not achieved when compared to galantamine-treated groups .

Data Summary

PropertyValue
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Purity97%
Acetylcholinesterase IC5015.4 nM
Protective Effect on AstrocytesIncreased cell viability by ~43%

Q & A

Q. How to design a stability study for this compound under accelerated storage conditions?

  • Methodological Answer : Conduct stress testing at elevated temperatures (40–60°C), high humidity (75% RH), and UV light exposure. Monitor degradation via HPLC-UV and LC-MS to identify breakdown products. Kinetic modeling (e.g., Arrhenius equation) extrapolates shelf-life under standard storage conditions .

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